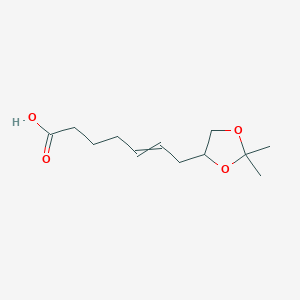
7-(2,2-Dimethyl-1,3-dioxolan-4-yl)hept-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2,2-Dimethyl-1,3-dioxolan-4-yl)hept-5-enoic acid: is an organic compound characterized by a dioxolane ring attached to a heptenoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2,2-Dimethyl-1,3-dioxolan-4-yl)hept-5-enoic acid typically involves the formation of the dioxolane ring followed by the attachment of the heptenoic acid chain. One common method involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with an appropriate heptenoic acid derivative under acidic conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the heptenoic acid chain.
Reduction: Reduction reactions can target the double bond, converting it to a single bond and forming a saturated derivative.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the substituents on the ring is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic reagents such as sodium methoxide can be used for substitution reactions.
Major Products:
Oxidation: Products include epoxides and diols.
Reduction: The major product is the saturated heptanoic acid derivative.
Substitution: Products vary depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential pharmaceutical applications.
Biology: In biological research, it is used to study the effects of dioxolane-containing compounds on cellular processes and enzyme activities.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 7-(2,2-Dimethyl-1,3-dioxolan-4-yl)hept-5-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The heptenoic acid chain can also interact with lipid membranes, affecting membrane fluidity and function .
Comparaison Avec Des Composés Similaires
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
- 2,2-Dimethyl-1,3-dioxolane-4-methylamine
Uniqueness: 7-(2,2-Dimethyl-1,3-dioxolan-4-yl)hept-5-enoic acid is unique due to the presence of both the dioxolane ring and the heptenoic acid chain, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
190390-46-6 |
|---|---|
Formule moléculaire |
C12H20O4 |
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
7-(2,2-dimethyl-1,3-dioxolan-4-yl)hept-5-enoic acid |
InChI |
InChI=1S/C12H20O4/c1-12(2)15-9-10(16-12)7-5-3-4-6-8-11(13)14/h3,5,10H,4,6-9H2,1-2H3,(H,13,14) |
Clé InChI |
WVEYOXJBIZREAX-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)CC=CCCCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol](/img/structure/B12569928.png)
![Propanamide, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12569936.png)


![4-Oxo-4-[(pyridine-4-carbonyl)amino]butanoic acid](/img/structure/B12569969.png)
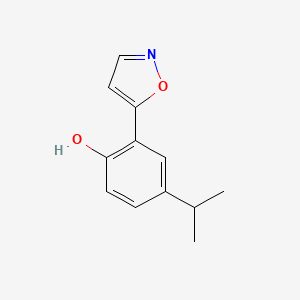
![1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B12569985.png)
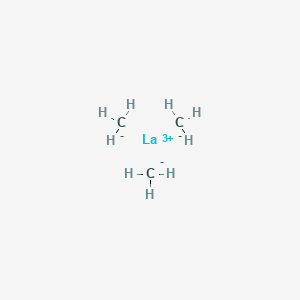
![2-[1-(1,3-Benzodioxol-5-yl)but-3-enylamino]-2-phenylethanol](/img/structure/B12569993.png)
![Naphthalene, 7-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2-dihydro-](/img/structure/B12570000.png)
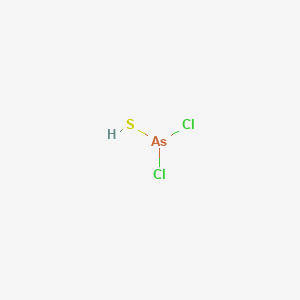
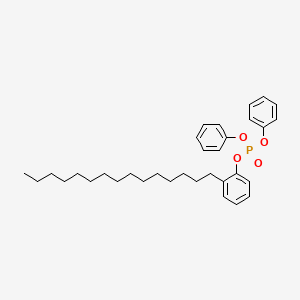
![N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12570011.png)

